3-Amino-6-bromopicolinamide
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Overview
Description
3-Amino-6-bromopicolinamide is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 g/mol It is a derivative of picolinamide, characterized by the presence of an amino group at the 3-position and a bromine atom at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of 3-Amino-6-bromopicolinamide may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromopicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products: The major products formed from these reactions include substituted picolinamides, nitro derivatives, and reduced amines .
Scientific Research Applications
3-Amino-6-bromopicolinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-6-bromopicolinamide involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-Amino-5-bromopicolinamide: Similar structure with bromine at the 5-position.
3-Amino-4-bromopicolinamide: Bromine at the 4-position.
3-Amino-2-bromopicolinamide: Bromine at the 2-position.
Uniqueness: 3-Amino-6-bromopicolinamide is unique due to the specific positioning of the amino and bromine groups, which influence its chemical reactivity and biological activity. This positioning can lead to different binding affinities and selectivities compared to its analogs .
Properties
IUPAC Name |
3-amino-6-bromopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,8H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCBUWAHPZWPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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